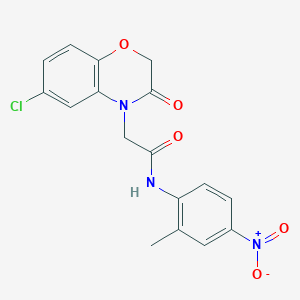![molecular formula C20H23ClN2O2 B4185988 N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide](/img/structure/B4185988.png)
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide
Übersicht
Beschreibung
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide, also known as ABT-594, is a potent analgesic drug that has been extensively studied for its potential use in pain management. ABT-594 is a nicotine acetylcholine receptor agonist, which means that it binds to and activates these receptors in the body, leading to the release of neurotransmitters that help to reduce pain.
Wirkmechanismus
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide binds to and activates nicotinic acetylcholine receptors in the body, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters help to reduce pain by blocking the transmission of pain signals in the spinal cord and brain.
Biochemical and Physiological Effects:
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide has been shown to have a range of biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to feelings of euphoria and relaxation. It has also been shown to reduce the release of glutamate, a neurotransmitter that is involved in pain signaling.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide has several advantages for use in lab experiments. It is a potent and selective agonist of nicotinic acetylcholine receptors, which makes it an ideal tool for studying the role of these receptors in pain and addiction. However, N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide has some limitations as well. It is a complex molecule that is difficult to synthesize, and it has a short half-life in the body, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide. One area of interest is the development of new analogs of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide that have improved pharmacokinetic properties and are easier to synthesize. Another area of interest is the study of the long-term effects of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide on pain and addiction, as well as its potential use in combination with other drugs for pain management. Finally, there is a need for further research on the mechanism of action of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide and its effects on different types of pain.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide has been extensively studied for its potential use in pain management. It has been shown to be effective in treating a range of pain conditions, including neuropathic pain, inflammatory pain, and visceral pain. N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behaviors in animal models.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-pyrrolidin-1-ylphenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-14-25-16-10-8-15(9-11-16)20(24)22-18-7-5-6-17(21)19(18)23-12-3-4-13-23/h5-11H,2-4,12-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMICNAXGTDWKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4185911.png)



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4185941.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4185951.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B4185953.png)
![3-[5-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1-ethyl-1H-indole](/img/structure/B4185974.png)
![7-[2-(allyloxy)phenyl]-N-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4185981.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4185982.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B4186002.png)
